molecular formula C13H19ClN2 B8633499 (1-(4-Chlorobenzyl)piperidin-3-yl)methanamine

(1-(4-Chlorobenzyl)piperidin-3-yl)methanamine

Cat. No.: B8633499
M. Wt: 238.75 g/mol
InChI Key: VTEAVAKPDJFANZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (1-(4-Chlorobenzyl)piperidin-3-yl)methanamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Chlorobenzyl)piperidin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-(4-Chlorobenzyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(4-Chlorobenzyl)piperidin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methyl]piperidin-3-yl]methanamine

InChI

InChI=1S/C13H19ClN2/c14-13-5-3-11(4-6-13)9-16-7-1-2-12(8-15)10-16/h3-6,12H,1-2,7-10,15H2

InChI Key

VTEAVAKPDJFANZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Carbamoyl-1-(4-chlorobenzyl)piperidine (3.80 g, 15 mmol) was dissolved in THF (30 mL), and 1 M BH3-THF (9.4 mL) was added to the obtained solution. The resulting mixture was stirred at 70° C. for 15 hours. After cooling to 0° C., a 2 M hydrochloric acid (50 mL) was added, and the mixture was stirred at room temperature for another 3 hours, basicified with an 4 M aqueous solution of NaOH and extracted with ethyl acetate (100 mL×3). The extracts were combined, washed with brine, dried over anhydrous Na2SO4, filtered and concentrated. The obtained crude product was purified by column chromatography (SiO2, ethyl acetate/ethanol/triethylamine=80:15:5) to thereby provide 3-(aminomethyl)-1-(4-chlorobenzyl)piperidine (2.05 g, 55%). 1H NMR (CDCl3, 400 MHz) δ 1.00-1.09 (m, 1H), 1.50-1.87 (m, 7H), 1.97-2.06 (m, 1H), 2.65-2.77 (m, 2H), 3.16-3.26 (m, 2H), 3.32 (s, 2H), 3.40 (d, J=13.3 Hz, 1H), 3.49 (d, J=13.3 Hz, 1H), 7.22-7.33 (m, 5H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

3-Carbamoyl-1-(4-chlorobenzyl)piperidine (3.80 g, 15 mmol) was dissolved in THF (30 mL) and 1 M BH3-THF (9.4 mL) was added to the solution. The reaction mixture was stirred at 70° C. for 15 h. After the mixture was cooled to 0° C., 2 N aqueous HCl solution (50 mL) was added and the mixture was stirred at room temperature for additional 3 h, basicified with 4 N aqueous NaOH solution, and extracted with ethyl acetate (100 mL×3). The combined extracts were washed with brine, dried over anhydrous Na2SO4, filtered and concentrated. Column chromatography (SiO2, ethyl acetate/EtOH/Et3N=80/15/5) afforded 3-(aminomethyl)-1-(4-chlorobenzyl)piperidine (2.05 g, 55%): 1H NMR (CDCl3, 400 MHz) δ1.00-1.09 (m, 1H), 1.50-1.87 (m, 7H), 1.97-2.06 (m, 1H), 2.65-2.77 (m, 2H), 3.16-3.26 (m, 2H), 3.32 (s, 2H), 3.40. (d, J=13.3 Hz, 1H), 3.49 (d, J=13.3 Hz, 1H), 7.22-7.33 (m, 5H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 10.52 g of the crude 1-(p-chlorobenzyl)-3-phthalimidomethylpiperidine in ethanol (100 ml) was added hydrazine monohydrate (1.8 ml, 58 mmol) and the mixture was heated under reflux for 2 hours. After cooling, 10% aqueous sodium hydroxide (200 ml) was added to dissolve insolubles and the ethanol was distilled off under reduced pressure. The aqueous layer was extracted with chloroform (150 ml×3) and then the combined organic layer was then extracted with 10% aqueous hydrochloric acid (150 ml×3). The combined aqueous hydrochloric acid layer was washed with chloroform (100 ml), 10% aqueous sodium hydroxide was added until it became strongly basic and then extracted with chloroform (100 ml×3). The combined organic layer was dried over potassium carbonate and the solvent was distilled off under reduced pressure to give crude 3-aminomethyl-1-(p-chlorobenzyl)piperidine (3.93 g). A total yield of two steps=92%. This compound was used for the subsequent reaction without purification.
Name
1-(p-chlorobenzyl)-3-phthalimidomethylpiperidine
Quantity
10.52 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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